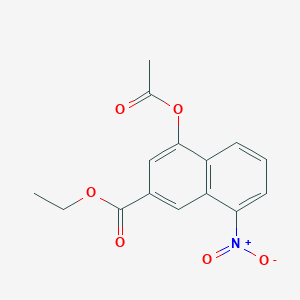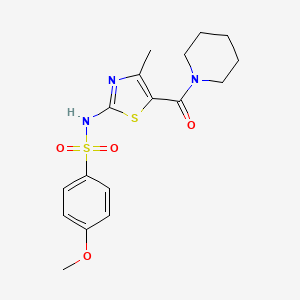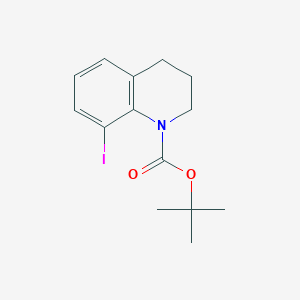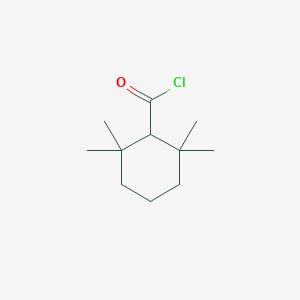
4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups such as an acetyloxy group, a nitro group, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester typically involves multiple steps. One common method starts with the nitration of 2-naphthalenecarboxylic acid to introduce the nitro group at the 8-position. This is followed by esterification with ethanol to form the ethyl ester. Finally, acetylation of the hydroxyl group at the 4-position yields the desired compound. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acidic or basic catalysts for esterification and acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-amino-, ethyl ester.
Hydrolysis: 2-Naphthalenecarboxylic acid, 4-hydroxy-, 8-nitro-.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester depends on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetyloxy group can be hydrolyzed to release acetic acid, which may have biological effects. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can interact with various molecular targets .
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester: Similar structure but with a dimethylamino group instead of a nitro group.
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester: Lacks the nitro group.
2-Naphthalenecarboxylic acid, 4-hydroxy-, 8-nitro-: Lacks the ethyl ester group.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both acetyloxy and nitro groups allows for diverse chemical transformations and interactions with biological targets .
特性
分子式 |
C15H13NO6 |
|---|---|
分子量 |
303.27 g/mol |
IUPAC名 |
ethyl 4-acetyloxy-8-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13NO6/c1-3-21-15(18)10-7-12-11(14(8-10)22-9(2)17)5-4-6-13(12)16(19)20/h4-8H,3H2,1-2H3 |
InChIキー |
NNFHYEPQXPYWCR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile](/img/structure/B13933728.png)




![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13933774.png)


![1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene](/img/structure/B13933794.png)



